![molecular formula C12H8ClFN2O2 B13567423 6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid](/img/structure/B13567423.png)
6-Chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid is a chemical compound with a molecular formula of C12H8ClFN2O2. This compound is characterized by the presence of a chloro group at the 6th position, a fluorophenylamino group at the 2nd position, and a carboxylic acid group at the 3rd position of a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-chloropyridine, undergoes nitration to form 6-chloro-2-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.
Coupling Reaction: The 6-chloro-2-aminopyridine is then coupled with 2-fluorobenzoic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine alcohols.
Scientific Research Applications
6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoropyridine: Similar structure but lacks the carboxylic acid group.
2-amino-6-chloropyridine: Similar structure but lacks the fluorophenyl group.
2-fluoro-6-chloropyridine-3-carboxylic acid: Similar structure but lacks the amino group.
Uniqueness
6-chloro-2-[(2-fluorophenyl)amino]pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H8ClFN2O2 |
|---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
6-chloro-2-(2-fluoroanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClFN2O2/c13-10-6-5-7(12(17)18)11(16-10)15-9-4-2-1-3-8(9)14/h1-6H,(H,15,16)(H,17,18) |
InChI Key |
LJYSCKBEZBZOMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



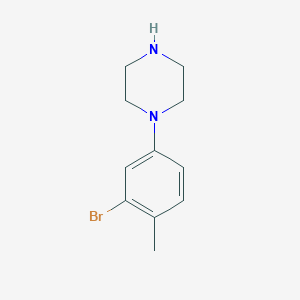
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)

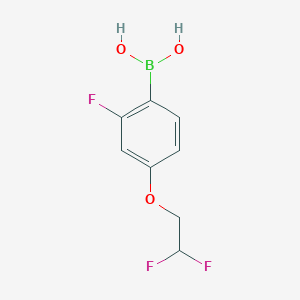
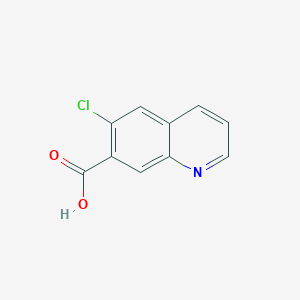



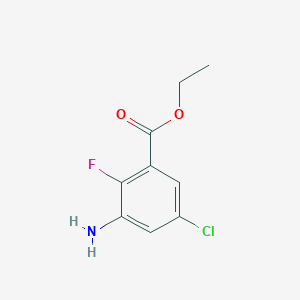

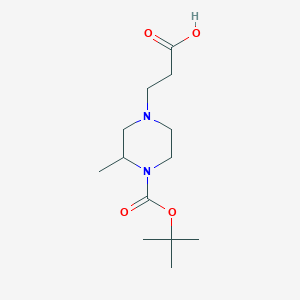
![tert-butylN-[3-(2-cyanophenyl)-1,2-oxazol-5-yl]carbamate](/img/structure/B13567416.png)

